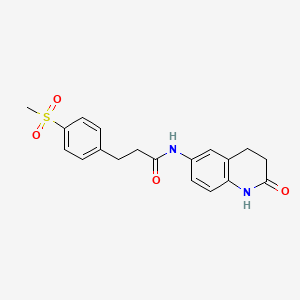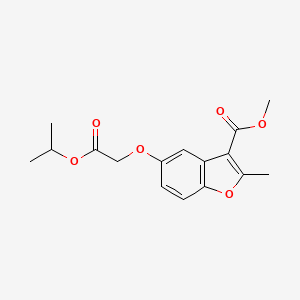
3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic compound often explored for its potential in medicinal chemistry. Its structure consists of a quinolinone framework substituted with a methylsulfonyl phenyl group, making it an interesting candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: Begin with 4-methylsulfonylphenylacetic acid and 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline.
Reaction Steps: The process involves multiple steps of amidation, protection-deprotection strategies, and purification.
Conditions: Use of common reagents like N,N'-dicyclohexylcarbodiimide (DCC) for amidation under anhydrous conditions, and monitoring via TLC to ensure reaction progress.
Industrial Production Methods: For large-scale production, a streamlined and optimized route is employed. It typically includes:
Efficient use of catalysts to lower energy consumption.
Implementation of flow chemistry to enhance yield and purity.
Continuous monitoring systems to ensure consistency and quality control.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: Reacts under oxidative conditions to yield corresponding sulfoxides or sulfones.
Reduction: Can be reduced to remove oxygen functionalities, depending on the specific chemical environment.
Substitution: Undergoes electrophilic and nucleophilic substitutions at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄ or mCPBA for selective oxidation.
Reduction: LiAlH₄ or NaBH₄ in aprotic solvents.
Substitution: Use of catalysts like Pd/C for hydrogenation reactions.
Major Products Formed:
Oxidized derivatives like sulfoxides or sulfones.
Reduced amine or alcohol derivatives.
Various substitution products depending on the reagents and conditions applied.
Aplicaciones Científicas De Investigación
This compound finds applications across various scientific fields:
Chemistry: Used as an intermediate in organic synthesis, especially in the preparation of complex molecules.
Biology: Explored for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Mechanism:
Binding: Interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways: May inhibit or activate key pathways involved in inflammation, cell proliferation, and apoptosis.
Molecular Targets and Pathways:
Targets may include specific kinases, phosphatases, or G-protein-coupled receptors.
Pathways like MAPK/ERK or PI3K/Akt could be involved, influencing cellular responses.
Comparación Con Compuestos Similares
3-(4-aminophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide: Lacks the methylsulfonyl group, potentially altering its activity and properties.
3-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide: Differs by the substitution pattern on the phenyl ring, affecting its reactivity and interactions.
This should give you a comprehensive overview of 3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide. Fascinating stuff, isn’t it?
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26(24,25)16-7-2-13(3-8-16)4-10-18(22)20-15-6-9-17-14(12-15)5-11-19(23)21-17/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCWPINWWBKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)
![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)
![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)


![3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2540877.png)

![2-cyclopropyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2540879.png)
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
![3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2540883.png)


